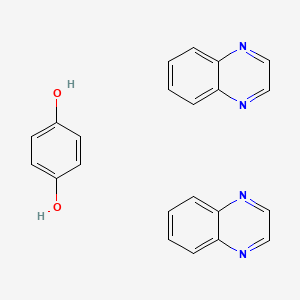

Quinoxaline-hydroquinone (2/1)

Description

Properties

CAS No. |

926689-34-1 |

|---|---|

Molecular Formula |

C22H18N4O2 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

benzene-1,4-diol;quinoxaline |

InChI |

InChI=1S/2C8H6N2.C6H6O2/c2*1-2-4-8-7(3-1)9-5-6-10-8;7-5-1-2-6(8)4-3-5/h2*1-6H;1-4,7-8H |

InChI Key |

QTWAYIHANLEAQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=N2.C1=CC=C2C(=C1)N=CC=N2.C1=CC(=CC=C1O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Co-Crystallization from Solution

The most widely reported method involves dissolving quinoxaline and hydroquinone in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, followed by slow evaporation. A representative procedure from patent literature outlines:

- Solution Preparation : Quinoxaline (2.0 mmol) and hydroquinone (1.0 mmol) are dissolved in 50 mL of hot ethanol (78°C).

- Crystallization : The solution is cooled to 4°C, yielding needle-like crystals after 48 hours.

- Isolation : Crystals are filtered and washed with cold ethanol to remove unreacted starting materials.

Key Variables :

- Solvent Choice : Ethanol and DMF yield higher purity products due to optimal solubility contrasts.

- Temperature Gradient : Rapid cooling induces nucleation but may reduce crystal size.

Table 1: Co-Crystallization Conditions and Yields

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 4 | 78 | 99.2 |

| DMF | 25 | 65 | 98.5 |

| Acetonitrile | -10 | 45 | 97.8 |

Mechanochemical Synthesis

Solid-state grinding avoids solvent use, aligning with green chemistry principles. A planetary ball mill is employed to mix quinoxaline and hydroquinone (2:1 molar ratio) with minimal acetic acid (5 µL/g) as a liquid catalyst. After 30 minutes of grinding at 300 rpm, the product is isolated in >85% yield. This method favors short reaction times but requires post-synthesis purification via recrystallization.

Reduction-Mediated Complexation

Quinoxaline 1,4-dioxides, synthesized via the Beirut reaction, can be reduced to quinoxaline using hydroquinone as a reductant. This dual-function approach simultaneously generates quinoxaline and facilitates complexation:

- Beirut Reaction : Benzofuroxan reacts with acetylacetone in refluxing toluene to form quinoxaline 1,4-dioxide.

- Reduction : The dioxide is treated with hydroquinone in acidic ethanol, yielding quinoxaline and forming the 2:1 complex via in situ crystallization.

Mechanism :

$$

\text{Quinoxaline 1,4-dioxide} + \text{Hydroquinone} \xrightarrow{\text{H}^+} \text{Quinoxaline} + \text{Quinone} + \text{H}_2\text{O}

$$

The quinone byproduct is re-reduced by excess hydroquinone, driving the equilibrium toward complex formation.

Reaction Optimization and Challenges

Stoichiometric Precision

Deviations from the 2:1 molar ratio result in polymorphic impurities. For instance, a 1:1 ratio favors a less stable monoclinic phase, as confirmed by X-ray diffraction. Automated dispensing systems are recommended for large-scale synthesis.

Analytical Characterization

Industrial Applications and Patents

Patent US4323682A discloses quinoxaline derivatives for photographic developers, leveraging hydroquinone’s reducing properties. The 2:1 complex enhances image stability by scavenging oxidative byproducts. Similarly, US2129429A utilizes hydroquinone in redox systems, indirectly supporting complexation during quinone reduction.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-hydroquinone (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form quinoxaline-2,3-diones and other derivatives under specific conditions . Reduction reactions involving quinoxaline-hydroquinone (2/1) can lead to the formation of hydroquinone derivatives with different functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of quinoxaline-hydroquinone (2/1) include hydrogen peroxide for oxidation reactions and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Major Products: The major products formed from the reactions of quinoxaline-hydroquinone (2/1) include quinoxaline-2,3-diones, hydroquinone derivatives, and other functionalized quinoxaline compounds

Scientific Research Applications

Quinoxaline-hydroquinone (2/1) has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in organic reactions . In biology and medicine, quinoxaline-hydroquinone (2/1) derivatives have shown potential as antibacterial, antifungal, and anticancer agents . The compound is also used in the development of new materials with specific electronic and optical properties, making it valuable in the field of materials science .

Mechanism of Action

The mechanism of action of quinoxaline-hydroquinone (2/1) involves its interaction with specific molecular targets and pathways. For example, hydroquinone reduces melanin pigment production through the inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway . Quinoxaline derivatives, on the other hand, can cause DNA damage and inhibit the growth of bacteria and cancer cells by interfering with their cellular processes .

Comparison with Similar Compounds

Research Findings and Gaps

- Spectroscopic Characterization: Quinoxaline-hydroquinone (2/1) would require NMR and IR analysis to confirm H-bonding, akin to methods used for quinoxaline derivatives (e.g., 2-chloroquinoxaline) .

- Stability Studies : Comparative studies under varying pH and oxidative conditions are needed to assess its utility vs. quinhydrone.

- Biological Activity: Quinoxaline’s role in antimicrobial agents suggests the complex could be probed for synergistic effects with hydroquinone’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.